molecular formula C10H17NO4 B1500036 1-(2-Methoxycarbonyl-propyl)-pyrrolidine-3-carboxylic acid CAS No. 886366-35-4

1-(2-Methoxycarbonyl-propyl)-pyrrolidine-3-carboxylic acid

Cat. No. B1500036
CAS RN: 886366-35-4
M. Wt: 215.25 g/mol
InChI Key: GJTHPVJBARVULH-UHFFFAOYSA-N
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Description

1-(2-Methoxycarbonyl-propyl)-pyrrolidine-3-carboxylic acid, also known as CPPC, is a chemical compound that has been widely used in scientific research applications. This compound has been synthesized using various methods and has been shown to have significant biochemical and physiological effects.

Scientific Research Applications

1. Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy plays a crucial role in identifying complex compounds and determining their purity. The study by Ameline et al. (2019) highlighted the effectiveness of 1H NMR in solving a complex toxicological case by identifying and quantifying various substances, including pyrrolidine derivatives, demonstrating the compound's significance in forensic science and toxicology Ameline et al., 2019.

2. Olfactory Research

Pyrrolidine derivatives, due to their structural and odor characteristics, have been studied in the context of olfactory research. Miyazawa et al. (2009) investigated the detection of carboxylic acids mixed with various odorants, emphasizing the impact of structural similarity and carbon-chain length on odor detection and mixture summation, which is crucial in the field of flavor and fragrance chemistry Miyazawa et al., 2009.

3. Nutritional and Gastrointestinal Health

Research by Nilsson et al. (2008) on dietary supplementation with β-glucan enriched oat bran showed that it significantly increased the fecal concentration of carboxylic acids, including pyrrolidine derivatives, in healthy subjects. This study underlines the potential preventive role of such compounds in colonic diseases and their importance in dietary and gastrointestinal health Nilsson et al., 2008.

4. Environmental Health and Exposure Monitoring

Studies have explored the environmental exposure to various compounds, including pyrrolidine derivatives, highlighting the significance of these compounds in environmental health and exposure monitoring. Silva et al. (2013) and Babina et al. (2012) provided insights into human exposure to different compounds, emphasizing the need for understanding exposure levels and potential health impacts in various populations Silva et al., 2013; Babina et al., 2012.

5. Pharmacokinetics and Metabolism

Research into the pharmacokinetics and metabolism of various drugs and compounds, including pyrrolidine derivatives, provides valuable information on their absorption, distribution, metabolism, and excretion in the human body. Studies by Giachetti et al. (1996) and He et al. (2009) contributed to this field by investigating the plasma profiles and metabolic pathways of different compounds, aiding in the understanding of their behavior and interactions within the body Giachetti et al., 1996; He et al., 2009.

properties

IUPAC Name

1-(3-methoxy-2-methyl-3-oxopropyl)pyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO4/c1-7(10(14)15-2)5-11-4-3-8(6-11)9(12)13/h7-8H,3-6H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJTHPVJBARVULH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CCC(C1)C(=O)O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70661369
Record name 1-(3-Methoxy-2-methyl-3-oxopropyl)pyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70661369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Methoxycarbonyl-propyl)-pyrrolidine-3-carboxylic acid

CAS RN

886366-35-4
Record name 1-(3-Methoxy-2-methyl-3-oxopropyl)pyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70661369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 886366-35-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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